

Tandospirone-d8: A Technical Guide to its Certificate of Analysis

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Compound of Interest

Compound Name: Tandospirone-d8

Cat. No.: B15614946

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the expected Certificate of Analysis (CoA) for **Tandospirone-d8**, a deuterated analog of the anxiolytic agent Tandospirone. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by detailing the critical quality attributes, analytical methodologies, and data interpretation necessary for the proficient use of this stable isotope-labeled standard in research and development.

Tandospirone-d8 is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Tandospirone. Its deuteration provides a distinct mass difference, enabling precise and accurate quantification in complex biological matrices by mass spectrometry. A thorough understanding of its CoA is paramount to ensure the reliability and validity of experimental results.

Quantitative Data Summary

The following tables summarize the typical quantitative data presented in a Certificate of Analysis for **Tandospirone-d8**. These specifications are based on common practices for high-purity analytical standards.

Table 1: Identification and General Properties

Parameter	Specification
Product Name	Tandospirone-d8
CAS Number	1794835-73-6
Molecular Formula	C ₂₁ H ₂₁ D ₈ N ₅ O ₂
Molecular Weight	391.54 g/mol
Appearance	White to off-white solid
Solubility	Soluble in Methanol, Acetonitrile, DMSO

Table 2: Purity and Impurity Profile

Test	Method	Acceptance Criteria
Purity (by HPLC)	High-Performance Liquid Chromatography	≥ 98.0%
Chemical Purity (by NMR)	¹ H NMR Spectroscopy	Conforms to structure
Isotopic Purity	Mass Spectrometry	≥ 99% Deuterium incorporation
Individual Impurities	HPLC	≤ 0.5%
Total Impurities	HPLC	≤ 1.0%
Residual Solvents	Gas Chromatography (GC)	Meets USP <467> requirements
Water Content	Karl Fischer Titration	≤ 1.0%
Residue on Ignition	USP <281>	≤ 0.1%

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the purity of **Tandospirone-d8** and to identify and quantify any impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m).
- Mobile Phase: A gradient mixture of acetonitrile and a buffer solution (e.g., ammonium acetate).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 238 nm.
- Injection Volume: 10 μ L.
- Procedure: A solution of **Tandospirone-d8** is prepared in the mobile phase and injected into the HPLC system. The retention time of the main peak is recorded and compared to a reference standard. The peak areas of all components are integrated to calculate the percentage purity and the levels of individual and total impurities.

Mass Spectrometry (MS) for Identity and Isotopic Purity

MS is employed to confirm the molecular weight of **Tandospirone-d8** and to determine its isotopic purity.

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- Scan Range: m/z 100-1000.

- Procedure: A dilute solution of **Tandospirone-d8** is infused into the mass spectrometer. The resulting mass spectrum is analyzed to confirm the presence of the $[M+H]^+$ ion corresponding to the molecular weight of **Tandospirone-d8**. The relative intensities of the isotopic peaks are used to calculate the deuterium incorporation percentage.

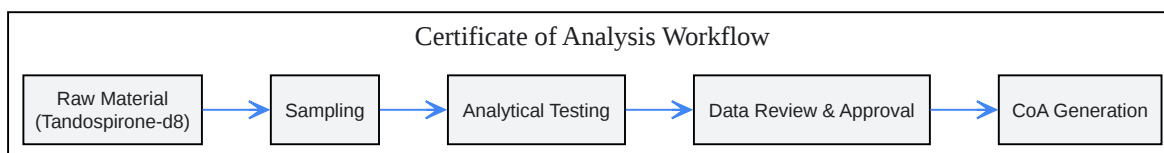
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

^1H NMR spectroscopy is used to confirm the chemical structure of **Tandospirone-d8**.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated solvent in which the compound is soluble (e.g., CDCl_3 , DMSO-d_6).
- Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the ^1H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integrations of the proton signals are analyzed to ensure they are consistent with the expected structure of **Tandospirone-d8**. The absence or significant reduction of signals at the deuterated positions confirms successful labeling.

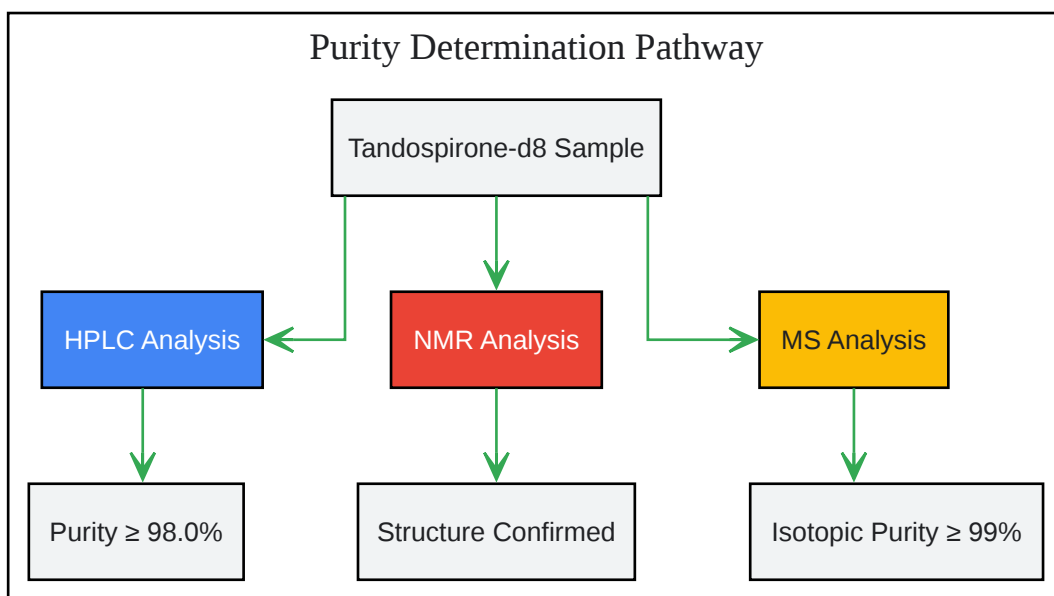
Visualizations

The following diagrams illustrate key workflows and concepts related to the analysis of **Tandospirone-d8**.



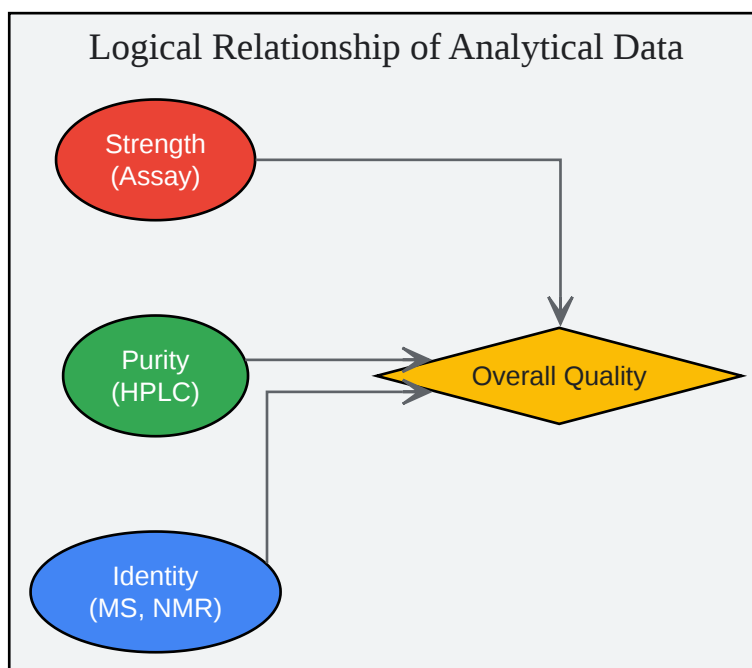
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Caption: Workflow for generating a Certificate of Analysis.



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Caption: Analytical pathway for purity and identity confirmation.



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Caption: Interrelation of analytical data for quality assessment.

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